molecular formula C18H18N2O4 B2582458 5-methoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol CAS No. 879435-10-6

5-methoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol

Cat. No. B2582458
CAS RN: 879435-10-6
M. Wt: 326.352
InChI Key: PIABKEHWNHBXJJ-UHFFFAOYSA-N
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Description

5-methoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol, also known as MPMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Molecular Structure and Computational Analysis

Research involving compounds structurally related to 5-methoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol often focuses on their molecular docking and quantum chemical calculations to understand their potential interactions with biological targets. For instance, a study by Viji, A., Balachandran, V., Babiyana, S., Narayana, B., & Saliyan, Vinutha V. (2020) employed Density Functional Theory (DFT) to optimize the geometry of a similar molecule, analyze its vibrational spectra, and assess its biological effects based on molecular docking results. Such analyses provide insights into the molecule's potential pharmaceutical applications and its interaction mechanisms at the molecular level (Viji et al., 2020).

Antifungal and Antibacterial Properties

The synthesis and evaluation of compounds with a pyrazole core structure, similar to the chemical of interest, have demonstrated significant antimicrobial activities. Landage, V. P., Thube, D. R., & Karale, B. (2019) synthesized a series of novel thiazolyl pyrazole and benzoxazole derivatives, which were characterized and screened for their antibacterial activities. Such studies underscore the potential of these compounds in developing new antimicrobial agents (Landage et al., 2019).

Corrosion Inhibition

Pyrazoline derivatives have also been explored for their role in corrosion inhibition, protecting metals against corrosion in acidic environments. Lgaz, H., Saha, S., Chaouiki, A., Bhat, K., Salghi, R., Shubhalaxmi, Banerjee, P., Ali, I., Khan, Mohammad I., & Chung, I. (2020) demonstrated that pyrazoline derivatives enhance mild steel's resistance in hydrochloric acid, indicating their importance in industrial applications where corrosion resistance is crucial (Lgaz et al., 2020).

properties

IUPAC Name

5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-18(24-14-6-4-5-12(9-14)22-2)17(20-19-11)15-8-7-13(23-3)10-16(15)21/h4-10,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIABKEHWNHBXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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